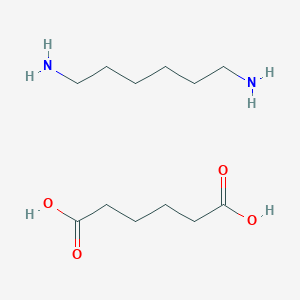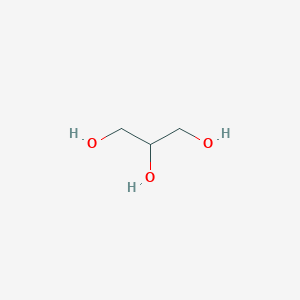
Dodeciltrimetilamonio hidrogenosulfato
Descripción general
Descripción
Dodecyltrimethylammonium hydrogen sulfate is a quaternary ammonium salt with the chemical formula CH₃(CH₂)₁₁N(CH₃)₃HSO₄. It is commonly used as a cationic surfactant and is known for its applications in ion pair chromatography . This compound is characterized by its ability to form micelles and its effectiveness in reducing surface tension.
Aplicaciones Científicas De Investigación
Dodecyltrimethylammonium hydrogen sulfate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in ion pair chromatography to separate and analyze various compounds.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of detergents and cleaning agents due to its surfactant properties.
Mecanismo De Acción
Target of Action
Dodecyltrimethylammonium hydrogen sulfate, a type of tetraalkylammonium salt , is primarily used in ion pair chromatography It has been suggested that it may interact with the tyrosine-protein phosphatase non-receptor type 11 .
Mode of Action
As an ion pair reagent, it likely interacts with its targets through ionic interactions
Biochemical Pathways
Given its potential interaction with Tyrosine-protein phosphatase non-receptor type 11 , it may influence pathways involving this enzyme.
Result of Action
As an ion pair reagent, it may influence the separation of compounds in chromatographic techniques
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dodecyltrimethylammonium hydrogen sulfate can be synthesized through the reaction of dodecyltrimethylammonium chloride with sulfuric acid. The reaction typically involves the following steps:
- Dissolution of dodecyltrimethylammonium chloride in water.
- Addition of sulfuric acid to the solution under controlled temperature and stirring conditions.
- Precipitation of dodecyltrimethylammonium hydrogen sulfate from the solution.
- Filtration and drying of the precipitate to obtain the final product .
Industrial Production Methods
Industrial production of dodecyltrimethylammonium hydrogen sulfate follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Dodecyltrimethylammonium hydrogen sulfate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Ion Exchange Reactions: It can undergo ion exchange reactions with other anions, which is useful in chromatography applications.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions (OH⁻) and halide ions (Cl⁻, Br⁻).
Ion Exchange: Conditions typically involve aqueous solutions and controlled pH levels to facilitate the exchange of ions.
Major Products Formed
Substitution Reactions: Products include substituted ammonium salts.
Ion Exchange Reactions: Products include new quaternary ammonium salts with different anions.
Comparación Con Compuestos Similares
Similar Compounds
Dodecyltrimethylammonium chloride: Similar in structure but with a chloride anion instead of hydrogen sulfate.
Hexadecyltrimethylammonium bromide: Another quaternary ammonium salt with a longer alkyl chain and a bromide anion.
Tetradecyltrimethylammonium bromide: Similar structure with a tetradecyl chain and a bromide anion.
Uniqueness
Dodecyltrimethylammonium hydrogen sulfate is unique due to its specific anion (hydrogen sulfate), which imparts distinct properties such as enhanced solubility in water and specific interactions in ion pair chromatography . Its ability to form micelles and reduce surface tension makes it particularly useful in various applications compared to its analogs .
Propiedades
IUPAC Name |
dodecyl(trimethyl)azanium;hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H34N.H2O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4;1-5(2,3)4/h5-15H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZDKSNRUYOJHR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)C.OS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H35NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583720 | |
| Record name | N,N,N-Trimethyldodecan-1-aminium hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103999-25-3 | |
| Record name | 1-Dodecanaminium, N,N,N-trimethyl-, sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103999-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N,N-Trimethyldodecan-1-aminium hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2-methyl-2-phenyl-1,3-dioxolane](/img/structure/B35010.png)


![1,4-Phenylenebis[[4-(4-aminophenoxy)phenyl]methanone]](/img/structure/B35016.png)


![3-(Benzo[d][1,3]dioxol-5-yl)-4-methyl-1H-1,2,4-triazol-5(4H)-one](/img/structure/B35022.png)


